tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate

Medicinal Chemistry Kinase Inhibitors Protease Inhibitors

Substituting phenylpiperidine building blocks without rigorous comparative data introduces unacceptable risk to synthetic efficiency and biological activity. The 4-yl attachment pattern and orthogonal Boc/free-amine handles of this compound provide a precise spatial vector and sequential derivatization capability not possible with close analogues. - ≥97% purity minimizes side products in final bioactive molecules, critical for patented N-(4-piperidinyl)-N-phenylamide analgesics. - Enables construction of focused kinase and protease inhibitor libraries through independent functionalization of the piperidine NH and Boc-protected aniline. - Reliable global supply with multiple stock points ensures research continuity.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 887589-58-4
Cat. No. B1498322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-(piperidin-4-yl)phenyl)carbamate
CAS887589-58-4
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCNCC2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-14-6-4-12(5-7-14)13-8-10-17-11-9-13/h4-7,13,17H,8-11H2,1-3H3,(H,18,19)
InChIKeyFXVKGMPRRHBJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4) Procurement and Baseline Overview


tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4), also known as 4-(4-N-Boc-aminophenyl)-piperidine, is a carbamate-derivatized phenylpiperidine with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol [1]. It is primarily employed as a protected amine intermediate in medicinal chemistry, with its Boc (tert-butyloxycarbonyl) and free piperidine NH groups providing orthogonal reactive handles for the construction of complex drug candidates, notably in the fields of kinase inhibitors and analgesics [2].

Why Generic Substitution of tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate Fails: The Case for Precise Analogue Selection


Generic substitution among tert-butyl (phenyl)carbamate derivatives is scientifically unsound due to the profound impact of subtle structural variations on downstream synthetic efficiency and biological activity. The precise placement of the piperidine's attachment point (e.g., 4- vs. 2-yl) and the substituents on the phenyl ring are not mere academic distinctions; they dictate the compound's electronic profile, steric hindrance, and resulting ability to participate in key reactions such as cross-couplings or to act as a pharmacophore in a defined target pocket [1]. Without rigorous comparative data on reactivity or target engagement, substituting one analogue for another introduces unacceptable risk to a research program's reproducibility and timeline .

Quantitative Evidence Guide for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate (CAS 887589-58-4)


Structural Differentiation: 4-Piperidinyl vs. 2-Piperidinyl Positional Isomer Impact on Drug Design

The position of the piperidine substitution on the phenyl ring is a critical determinant of molecular shape and biological activity. tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate features a linear, para-substituted geometry, contrasting sharply with the ortho-substituted geometry of its regioisomer, tert-butyl (4-(piperidin-2-yl)phenyl)carbamate. This topological difference directly influences the vector of the piperidine amine, which is essential for binding interactions and for directing the trajectory of the growing molecule in subsequent synthetic steps. While the 2-yl isomer is noted for its enzyme-targeting capabilities against kinases and proteases , the 4-yl isomer's distinct linear shape presents a different and equally valuable spatial orientation for engaging protein targets or for use as a rigid molecular scaffold in medicinal chemistry.

Medicinal Chemistry Kinase Inhibitors Protease Inhibitors

Purity Benchmarking: Industry Standard Purity of ≥97% vs. Lower-Grade Alternatives

This compound is consistently offered by major suppliers at a high purity specification of 97% (HPLC), establishing this as the benchmark for its use as a research intermediate . This level of purity ensures reliable outcomes in subsequent synthetic steps by minimizing impurities that could lead to side reactions or yield losses.

Chemical Synthesis Procurement Quality Control

Storage Stability: Validated Long-Term Storage Requirement at 2-8°C

Vendor specifications explicitly mandate long-term storage at 2-8°C in a sealed, dry environment to maintain compound integrity . This defined storage parameter is a critical piece of data for compound management and procurement logistics, distinguishing it from more stable analogs that might be stored at room temperature.

Compound Management Stability Logistics

Key Application Scenarios for tert-Butyl (4-(piperidin-4-yl)phenyl)carbamate (887589-58-4)


Synthesis of Kinase and Protease Inhibitor Libraries

Its structure makes it a valuable starting material for synthesizing focused libraries targeting kinases and proteases. The free piperidine amine can be readily functionalized with diverse electrophiles (e.g., sulfonyl chlorides, carboxylic acids, isocyanates) to explore chemical space around a central phenyl-piperidine pharmacophore. The distinct, linear geometry of the 4-yl substitution pattern offers a specific spatial vector that is advantageous for engaging certain ATP-binding pockets in kinases or active sites in proteases, differentiating it from its 2-yl positional isomer .

Precursor to Potent Analgesic N-(4-piperidinyl)-N-phenylamides

This compound is a direct and essential precursor to a class of N-(4-piperidinyl)-N-phenylamides and -carbamates which have been patented for their very potent analgesic activity [1]. The Boc-protected aniline nitrogen can be deprotected and then coupled with a carboxylic acid derivative to form the key amide or carbamate bond, a synthetic route that is specifically enabled by this compound's structure. The high purity of ≥97% is critical for this application to avoid side products that could be difficult to separate from the final bioactive molecule .

Orthogonal Functionalization for Complex Molecule Construction

As a building block featuring both a Boc-protected aromatic amine and a free secondary aliphatic amine, this compound is ideally suited for orthogonal synthesis strategies. The piperidine NH can be functionalized first via alkylation, acylation, or reductive amination, after which the Boc group can be cleanly removed under acidic conditions to reveal the aniline for a subsequent coupling or diazotization reaction. This precise sequence of events is not possible with close analogs that lack either the Boc group or the free piperidine NH, making this specific compound uniquely suited for constructing complex molecular architectures .

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